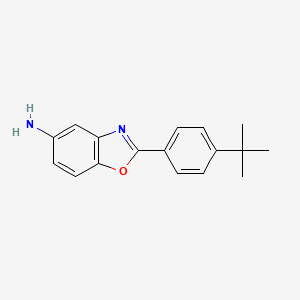

2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine

Descripción

Propiedades

IUPAC Name |

2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-17(2,3)12-6-4-11(5-7-12)16-19-14-10-13(18)8-9-15(14)20-16/h4-10H,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHCGFDWRVNWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352261 | |

| Record name | 2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293738-21-3 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293738-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-tert-butylphenylamine and salicylaldehyde.

Formation of Schiff Base: The 4-tert-butylphenylamine reacts with salicylaldehyde to form a Schiff base through a condensation reaction.

Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

Batch Reactors: Used for small to medium-scale production.

Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

Oxidation Products: Oxidized derivatives of the benzoxazole ring.

Reduction Products: Reduced forms of the compound, such as amines or alcohols.

Substitution Products: Substituted benzoxazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex organic molecules through various reactions, including coupling reactions and functionalization processes. The compound's ability to undergo nucleophilic substitutions makes it suitable for synthesizing derivatives with enhanced biological activities.

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of benzoxazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown that modifications to the benzoxazole core can lead to compounds with potent activity against various bacterial strains .

Anticancer Research

The compound has been investigated for its potential anticancer effects. It is believed to interact with specific molecular targets involved in cell proliferation and apoptosis. For instance, studies have demonstrated that benzoxazole derivatives can inhibit key enzymes associated with cancer cell growth .

Medical Applications

Therapeutic Agent Development

Ongoing research aims to explore the therapeutic potential of this compound for treating diseases such as multiple sclerosis and lysosomal storage disorders. The compound's structural characteristics allow it to modulate biological pathways effectively, making it a candidate for lead optimization in drug development .

Material Science

Luminescent Materials

In industrial applications, this compound is being studied for its properties as a luminescent material. Its ability to emit light upon excitation makes it suitable for use in imaging applications and as a fluorescent probe in various analytical techniques.

Case Study 1: Antiviral Activity

A series of studies focused on synthesizing 5-substituted benzoxazoles revealed that compounds related to this compound exhibited promising antiviral activity against influenza virus strains. These studies utilized in vitro assays to evaluate the efficacy of the synthesized compounds .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzoxazole derivatives highlighted the significance of substituent groups on the phenyl ring. Variations in these groups were shown to influence the biological activity significantly, guiding further modifications to enhance potency against targeted diseases .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Essential in nucleophilic substitution reactions |

| Biological Activity | Antimicrobial and anticancer properties | Effective against various bacterial strains |

| Medical Research | Potential therapeutic agent | Modulates biological pathways related to disease |

| Material Science | Development of luminescent materials | Useful in imaging applications |

| Antiviral Activity | Inhibition of influenza virus | Promising results from synthesized derivatives |

Mecanismo De Acción

The mechanism of action of 2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Positional Isomers

2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine

Substituent Variations

(a) 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine

- Molecular Formula : C₁₄H₁₂N₂OS

- Molecular Weight : 256.33 g/mol

- CAS Number : 1291356-99-4

- Key Differences: The tert-butylphenyl group is replaced with a benzylsulfanyl (-S-CH₂-C₆H₅) substituent. Reduced lipophilicity compared to the tert-butyl group may impact membrane permeability .

(b) 2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine

Heterocyclic Core Modifications

(a) 2-(Pyridin-3-yl)-1,3-benzoxazol-5-amine

- Molecular Formula : C₁₂H₉N₃O

- Molecular Weight : 211.22 g/mol

- CAS Number : 61382-21-6

- Key Differences :

(b) 2-(4-Butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine

- Molecular Formula : C₁₆H₁₈ClN₅

- CAS Number: Not explicitly listed (see ).

- Key Differences: Benzotriazole replaces benzoxazole, adding a third nitrogen atom to the heterocycle. Benzotriazoles are known for UV stability and corrosion inhibition .

Comparative Data Table

Research Implications

- Structure-Activity Relationships (SAR) : The tert-butyl group enhances lipophilicity, favoring blood-brain barrier penetration, while polar substituents (e.g., methoxyethyl) improve solubility for aqueous formulations .

- Biological Potential: Benzoxazole and benzotriazole cores are associated with antiproliferative and antimicrobial activities, suggesting the target compound and its analogues warrant further pharmacological screening .

- Material Science : Benzoxazole derivatives with extended π-systems (e.g., pyridine-substituted) could serve as emissive layers in organic LEDs (OLEDs), as evidenced by prior work on electroluminescent diodes .

Actividad Biológica

Overview

2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine is a compound belonging to the benzoxazole family, characterized by a tert-butyl group attached to a phenyl ring and fused to an oxazole ring. This structural configuration endows the compound with unique chemical properties and potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application in organic synthesis and medicinal chemistry:

- Oxidation : Can yield oxidized derivatives of the benzoxazole ring.

- Reduction : May produce reduced forms such as amines or alcohols.

- Substitution : Electrophilic and nucleophilic substitutions can occur at the benzoxazole or phenyl rings.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis. The tert-butyl group enhances steric hindrance, potentially increasing binding affinity and specificity towards biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it has shown potential against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer potential has also been explored. Studies reveal that it exhibits cytotoxic effects on several cancer cell lines, including:

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Liver cancer (HepG2)

In vitro assays have demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM. The structure–activity relationship indicates that modifications to the phenyl group can enhance or diminish anticancer efficacy .

Case Studies

- Antimicrobial Efficacy : A study involving Staphylococcus aureus demonstrated that derivatives of benzoxazole, including this compound, showed promising results in inhibiting bacterial growth. The presence of electron-donating groups on the phenyl ring significantly enhanced antimicrobial activity .

- Cytotoxicity Against Cancer Cells : In a comparative study of various benzoxazole derivatives, it was found that those with a tert-butyl substituent exhibited higher cytotoxicity against lung and breast cancer cell lines compared to their unsubstituted counterparts. This suggests that steric effects play a crucial role in enhancing biological activity .

Q & A

Q. What are the recommended safety protocols for handling 2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine during synthesis?

- Methodological Answer : Safety protocols should include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods or gloveboxes to prevent inhalation of volatile byproducts .

- Waste Management : Segregate chemical waste (e.g., reaction solvents, unreacted precursors) and dispose via certified hazardous waste services .

- Contamination Control : Use filter-tipped pipettes and dedicated labware to minimize cross-contamination .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the benzoxazole core, tert-butyl group, and amine substitution pattern. Compare shifts with similar benzoxazole derivatives (e.g., ~8.0 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated : 273.15 g/mol) .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., N-H stretch ~3400 cm, C=N stretch ~1600 cm) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : A factorial design can systematically test variables:

Q. How can computational methods predict the reactivity of this compound in drug design?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution at the amine group, predicting nucleophilic sites for derivatization .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize analogs for synthesis .

- Reaction Path Search : Tools like GRRM predict intermediate stability, reducing trial-and-error in optimizing reaction conditions .

Q. How should researchers resolve contradictions in reported bioactivity data for benzoxazole derivatives?

- Methodological Answer :

- Replicate Studies : Ensure consistent assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC values against MCF-7 cells may arise from varying serum concentrations .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. A tert-butyl group may enhance lipophilicity and membrane permeability, but bulky groups could sterically hinder target binding .

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .

Q. What strategies validate the antitumor mechanism of this compound?

- Methodological Answer :

- In Vitro Assays :

- MTT/PrestoBlue : Measure cytotoxicity in cancer vs. normal cells (e.g., HeLa vs. HEK293) .

- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Target Identification :

- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .

- Kinase Profiling : Screen against a panel of 50 kinases to identify inhibitory activity (e.g., EGFR, VEGFR2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.